

# 4-Chloro-2-(isoxazol-5-yl)phenol CAS number 86176-56-9

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## Compound of Interest

Compound Name: 4-Chloro-2-(isoxazol-5-yl)phenol

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An In-Depth Technical Guide to **4-Chloro-2-(isoxazol-5-yl)phenol** (CAS: 86176-56-9)

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-Chloro-2-(isoxazol-5-yl)phenol**, a heterocyclic compound of significant interest to researchers in drug development, agrochemical synthesis, and material science. Its unique molecular architecture, combining a chlorinated phenol with an isoxazole ring, makes it a valuable scaffold and intermediate for creating novel molecules with tailored biological and chemical properties.

## Core Compound Identification and Physicochemical Profile

**4-Chloro-2-(isoxazol-5-yl)phenol** is a solid organic compound distinguished by its substituted phenol and isoxazole moieties. These features are critical to its reactivity and biological activity. Its fundamental properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	86176-56-9	[1][2][3]
IUPAC Name	4-chloro-2-(1,2-oxazol-5-yl)phenol	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	195.60 g/mol	[2][3]
Melting Point	200-204°C	[3]
Boiling Point	353.989°C at 760 mmHg (Predicted)	[3]
Density	1.386 g/cm <sup>3</sup> (Predicted)	[3]
InChI Key	AAJXJLYUWKMQNO-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)C2=CC=N</chem> <chem>O2)O</chem>	[1]
Appearance	Solid	[4]
Topological Polar Surface Area	46.3 Å <sup>2</sup>	[2][3]
XLogP3	2.3 - 2.7	[3]

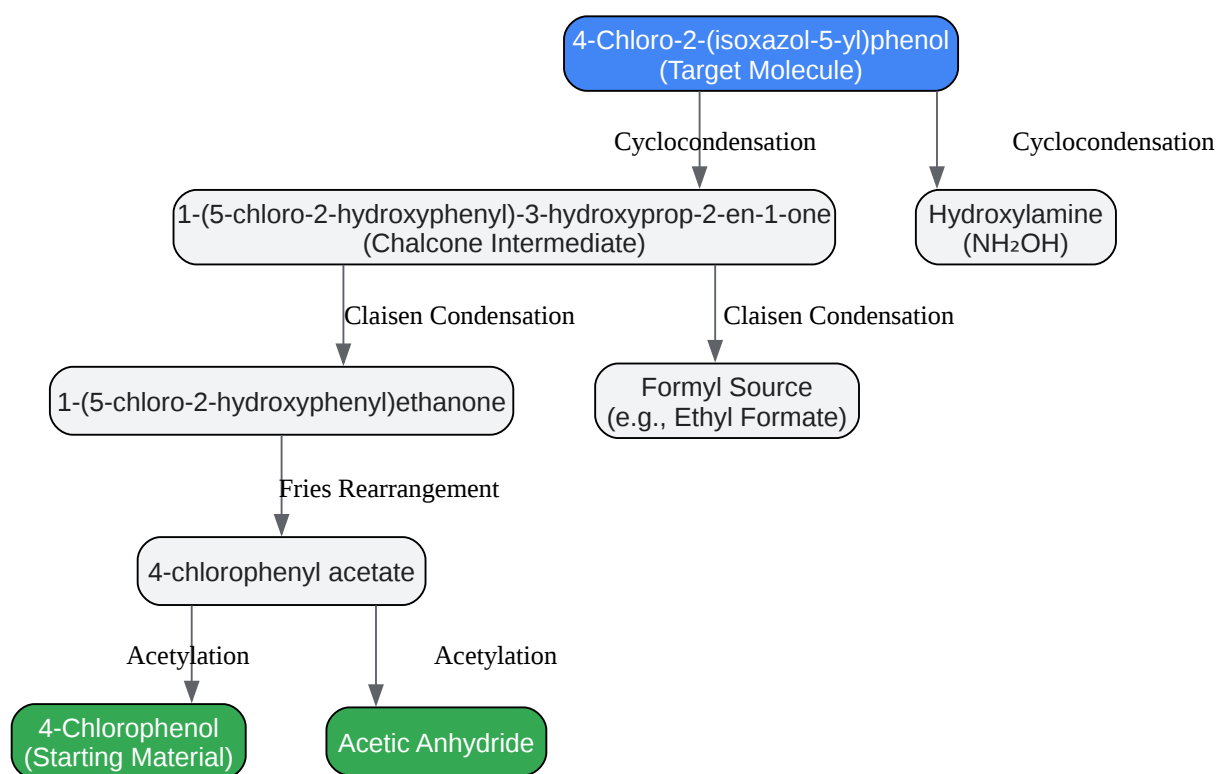
## Strategic Synthesis Pathway and Experimental Protocol

The synthesis of 5-substituted isoxazoles frequently relies on the cyclocondensation reaction between a chalcone (an  $\alpha,\beta$ -unsaturated ketone) and hydroxylamine hydrochloride.[5][6][7] This established methodology provides a reliable and high-yield route to the isoxazole core.

## Retrosynthetic Analysis and Rationale

A logical retrosynthetic pathway for **4-Chloro-2-(isoxazol-5-yl)phenol** begins by disconnecting the isoxazole ring. This reveals a chalcone precursor, specifically a 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be formed from a Claisen-

Schmidt condensation of a substituted acetophenone and a suitable aldehyde equivalent. The acetophenone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, is accessible from 4-chlorophenol via a Fries rearrangement of 4-chlorophenyl acetate. This multi-step synthesis is designed for efficiency and control over the final product's regiochemistry.



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Caption: Retrosynthetic analysis for **4-Chloro-2-(isoxazol-5-yl)phenol**.

## Step-by-Step Synthesis Protocol

This protocol is a representative workflow based on established isoxazole synthesis methodologies.<sup>[6][8]</sup> Researchers should perform their own optimization and characterization.

### Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)ethanone (Precursor A)

- **Acetylation:** React 4-chlorophenol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to form 4-chlorophenyl acetate.
- **Fries Rearrangement:** Subject the 4-chlorophenyl acetate to a Fries rearrangement using a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ) at an elevated temperature. This intramolecular acylation will predominantly yield the ortho-acylated product, 1-(5-chloro-2-hydroxyphenyl)ethanone, due to the directing effect of the hydroxyl group.
- **Purification:** Quench the reaction with acid and extract the product with an organic solvent. Purify using column chromatography or recrystallization to obtain pure Precursor A.

### Step 2: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate B)

- **Condensation:** Dissolve Precursor A in a suitable solvent like ethanol. Add an equimolar amount of a formylating agent (e.g., ethyl formate) and a strong base such as sodium ethoxide.
- **Reaction:** Stir the mixture at room temperature. The Claisen-Schmidt condensation will proceed to form the sodium salt of the chalcone enolate.
- **Workup:** Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate B. Filter, wash with cold water, and dry the product.

### Step 3: Synthesis of **4-Chloro-2-(isoxazol-5-yl)phenol** (Final Product)

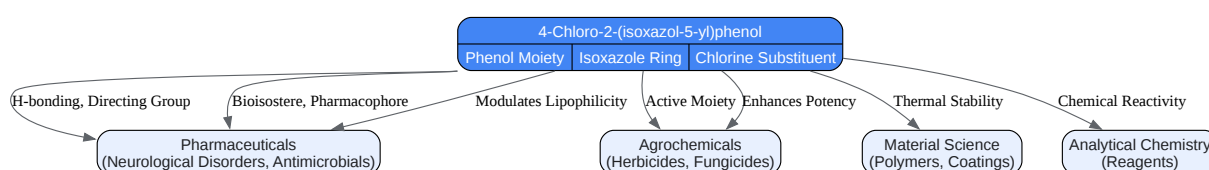
- **Cyclization:** Reflux a mixture of the chalcone intermediate B (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a solvent such as ethanol.<sup>[8]</sup> The presence of a base like sodium acetate is often used to neutralize the HCl generated.<sup>[6]</sup>
- **Monitoring:** Track the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Once the reaction is complete, cool the mixture in an ice bath to precipitate the final product.<sup>[5]</sup>

- Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain high-purity **4-Chloro-2-(isoxazol-5-yl)phenol**.

## Applications and Fields of Scientific Interest

The structural motifs within **4-Chloro-2-(isoxazol-5-yl)phenol** make it a compound of high value across multiple scientific disciplines. The isoxazole ring is a well-known pharmacophore present in several FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[9][10]

- Pharmaceutical Development: This compound is a key building block for synthesizing more complex pharmaceutical agents.[1] Its structure is particularly relevant in the development of treatments for neurological disorders.[1] The broader class of isoxazole derivatives exhibits a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]
- Agrochemicals: It serves as an intermediate in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][11]
- Material Science: The compound's properties are suitable for developing advanced polymers and coatings that require high thermal stability and chemical resistance.[1]
- Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, potentially aiding in the detection of specific analytes.[1]



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Caption: Key structural features and their relevance to major applications.

## Safety, Handling, and Storage

As with any active chemical compound, proper handling of **4-Chloro-2-(isoxazol-5-yl)phenol** is imperative for laboratory safety. The compound is classified as an irritant.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
STOT - Single Exposure (Category 3)	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Source:[2][3]

### Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]
- Handling: Avoid breathing dust.[2] Wash hands and any exposed skin thoroughly after handling.[12] Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from strong oxidizing agents and strong bases.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**4-Chloro-2-(isoxazol-5-yl)phenol** (CAS 86176-56-9) is a versatile and valuable heterocyclic intermediate. Its well-defined synthesis, rooted in the robust chemistry of chalcones and hydroxylamines, makes it an accessible building block for advanced applications. The demonstrated utility in pharmaceutical and agrochemical research, combined with potential in material science, underscores its importance for scientific innovation. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this potent molecule.

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